molecular formula C10H9NO B8631183 4-Methylisoquinoline 2-oxide

4-Methylisoquinoline 2-oxide

Número de catálogo: B8631183
Peso molecular: 159.18 g/mol
Clave InChI: NBFTXSCXAKZFKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methylisoquinoline 2-oxide is a heterocyclic organic compound derived from isoquinoline, featuring a methyl substituent at the 4-position and an oxygen atom at the 2-position oxide group.

Propiedades

Fórmula molecular

C10H9NO

Peso molecular

159.18 g/mol

Nombre IUPAC

4-methyl-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H9NO/c1-8-6-11(12)7-9-4-2-3-5-10(8)9/h2-7H,1H3

Clave InChI

NBFTXSCXAKZFKA-UHFFFAOYSA-N

SMILES canónico

CC1=C[N+](=CC2=CC=CC=C12)[O-]

Origen del producto

United States

Análisis De Reacciones Químicas

Palladium-Catalyzed Oxidative Carbamoylation

This reaction enables direct C–H bond functionalization at the C-1 position of the isoquinoline ring. The N-oxide group acts as a directing group, facilitating regioselective coupling with formylamides.

Reaction Conditions:

  • Catalyst : Pd(MeCN)₂Cl₂ (10 mol%)

  • Base : Yb₂O₃ (2 equiv)

  • Phase-transfer catalyst : n-Bu₄NOAc (2 equiv)

  • Solvent : Toluene

  • Temperature : 120°C under air

Example Reaction:

4-Methylisoquinoline 2-oxide reacts with N,N-dimethylformamide (DMF) to yield N,N-dimethyl-4-methylisoquinoline-1-carboxamide in 66% yield .

Substrate Scope:

Formylamide ReagentProduct StructureYield (%)
N,N-DimethylformamideC-1 Carboxamide66
N,N-DiethylformamideC-1 Carboxamide51–64
Piperidine-1-carbaldehydeC-1 Piperidinamide61

Key Observations :

  • Substituents (e.g., Cl, F, MeO) at the 6-position are tolerated .

  • Electron-deficient substrates show reduced yields (e.g., 50% for 6-MeO-substituted derivatives) .

Regioselectivity in C–H Activation

The N-oxide group directs palladium insertion into the ortho C–H bond (C-1 position), bypassing steric effects from the 4-methyl group.

Mechanistic Pathway :

  • Coordination : Pd(II) binds to the N-oxide group.

  • C–H Activation : Pd inserts into the C-1 position.

  • Coupling : Reaction with formylamide forms a carboxamide intermediate.

  • Reductive Elimination : Releases Pd(0), regenerated by air oxidation.

text
Intermediate D → Pd(0) + N-O Reduction → Final Product

Critical Factor : The N-O bond is essential; pyridine 1-oxide and isoquinoline (lacking N-oxide) fail to react under identical conditions .

Oxidation and Stability

4-Methylisoquinoline 2-oxide is synthesized via oxidation of 4-methylisoquinoline using H₂O₂/glacial acetic acid (>98% yield) .

Stability Notes:

  • The N-oxide group enhances thermal stability compared to the parent compound.

  • Prolonged heating (>90°C) may lead to decomposition, particularly in acidic media .

Reactivity with Electrophiles

The electron-deficient C-1 position undergoes nucleophilic substitution or addition reactions.

Example:

Reaction with methyl iodide (CH₃I) in the presence of NaH yields 1-methyl-4-methylisoquinoline-2-oxide , though O-methylation competes due to steric shielding of the nitrogen atom .

Selectivity Data:

BaseO-Methylation (%)N-Methylation (%)
NaH8515
TriethylamineNo reactionNo reaction

Comparative Reactivity

The 4-methyl substituent minimally impacts regioselectivity but influences steric interactions in bulkier reactions.

SubstrateReaction SiteYield (%)
3-Phenylisoquinoline 2-oxideC-172
4-Methylisoquinoline 2-oxideC-166
6-Fluoroquinoline 2-oxideC-258

Note : Quinoline N-oxides exhibit lower reactivity due to reduced electron density at the C-2 position .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The methyl substitution position and oxide functional group distinguish 4-methylisoquinoline 2-oxide from its analogs. Key comparisons include:

Compound CAS Number Substituents Key Features
4-Methylisoquinoline 1196-39-0 Methyl at C4 Non-polar, lower solubility in water; reactive at C1 for electrophilic substitution
1-Methylisoquinoline 1721-93-3 Methyl at C1 Steric hindrance at C1 may reduce reactivity; electronic effects vary
3-Methylisoquinoline 1125-80-0 Methyl at C3 Methyl position influences aromaticity and resonance stabilization
Cyclophosphamide 6055-19-2 Oxazaphosphorine 2-oxide High water solubility due to oxide group; used as an anticancer agent
6-Bromo-3-dimethylamino-1,2,4-triazine 2-oxide N/A Bromo, dimethylamino at C3, C6 Oxide group directs bromination; enhanced stability compared to non-oxide analogs

Physicochemical Properties

Property 4-Methylisoquinoline 2-Oxide (Inferred) 4-Methylisoquinoline Cyclophosphamide
Solubility in Water Moderate (oxide enhances polarity) Low High (750 g/L in ethanol)
Melting Point Likely >100°C (oxide increases H-bonding) Not specified 41–45°C (monohydrate)
Stability Sensitive to reducing agents Stable under standard conditions Hydrolyzes in acidic/basic conditions

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for preparing 4-Methylisoquinoline 2-oxide derivatives?

  • Methodological Answer : Bromination of aromatic N-oxides can be achieved using reagents like Br₂ with bases (e.g., Et₃N or K₂CO₃) or N-bromosuccinimide (NBS). For example, bromination of triazine N-oxides in chloroform with Br₂ and Et₃N yielded 65–75% brominated products, while K₂CO₃ improved yields to 70–80% due to enhanced reactivity . Key steps include:

  • Monitoring reaction progress via TLC.
  • Purification via column chromatography (silica/alumina) with optimized eluent ratios.
  • Validation using melting point analysis and comparison to authentic samples.

Q. How can computational methods predict the electronic properties of 4-Methylisoquinoline 2-oxide?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps include:

  • Geometry optimization using gradient-corrected exchange-correlation functionals.
  • Calculation of ionization potentials and electron affinities via Koopmans’ theorem.
  • Validation against experimental UV-Vis spectra or cyclic voltammetry data.

Q. What experimental techniques are critical for characterizing 4-Methylisoquinoline 2-oxide stability?

  • Methodological Answer : Stability under acidic or oxidative conditions can be assessed via:

  • TLC/HPLC : Monitor degradation products over time.
  • NMR spectroscopy : Track structural changes (e.g., deoxygenation) using ¹H/¹³C NMR .
  • Accelerated aging studies : Expose the compound to elevated temperatures or UV light and quantify decomposition rates.

Q. How should researchers evaluate the mutagenic potential of 4-Methylisoquinoline 2-oxide?

  • Methodological Answer : Follow regulatory guidelines for structural alerts. Aromatic N-oxides like 4-Methylisoquinoline 2-oxide are not inherently mutagenic unless paired with other alerts (e.g., nitro groups) . Key steps:

  • Conduct Ames tests using Salmonella typhimurium strains TA98/TA100.
  • Perform in silico screening using tools like DEREK or Leadscope to identify latent alerts.

Advanced Research Questions

Q. How can reaction conditions be optimized for brominating 4-Methylisoquinoline 2-oxide derivatives?

  • Methodological Answer : Compare bases and brominating agents systematically. For example:

Brominating AgentBaseTemperatureYield (%)Reference
Br₂Et₃NRT65–75
Br₂K₂CO₃RT70–80
NBSNoneRT67–70
  • Key variables : Solvent polarity (CHCl₃ vs. CH₂Cl₂), stoichiometry, and reaction time. Use Design of Experiments (DoE) to identify optimal parameters.

Q. How to resolve discrepancies between computational predictions and experimental reactivity data for N-oxides?

  • Methodological Answer :

  • Hybrid DFT : Combine exact exchange (e.g., Becke’s 1993 functional) with gradient corrections to improve accuracy for transition states .
  • Kinetic studies : Measure rate constants for reactions (e.g., bromination) and compare to DFT-calculated activation energies.
  • Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvation .

Q. What strategies confirm the absence of DNA-reactive mutagenicity in 4-Methylisoquinoline 2-oxide?

  • Methodological Answer :

  • Combinatorial testing : Pair Ames tests with micronucleus assays to rule out chromosomal damage.
  • Metabolic activation : Include S9 liver homogenate to assess pro-mutagenic potential.
  • Structural analogs : Compare to non-mutagenic N-oxides (e.g., 2,7-naphthyridine 2-oxide) lacking secondary alerts .

Q. How to design isotopic labeling experiments to study deoxygenation mechanisms?

  • Methodological Answer :

  • ¹⁸O labeling : Synthesize 4-Methylisoquinoline 2-oxide with ¹⁸O at the N-oxide position.
  • Mechanistic tracking : Use mass spectrometry or ¹⁷O NMR to trace oxygen fate during reductive or acidic deoxygenation .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer mechanistic pathways.

Notes for Reproducibility

  • Experimental documentation : Follow Beilstein Journal guidelines for detailing synthetic procedures, including solvent volumes, purification methods, and characterization data .
  • Data sharing : Provide raw computational input/output files and spectral data as supplementary information to enable validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.